Diethyl 2,3-quinolinedicarboxylate

Übersicht

Beschreibung

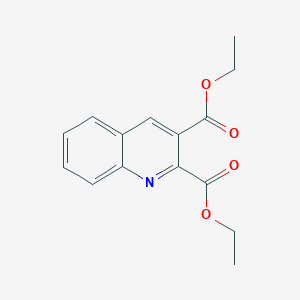

Diethyl 2,3-quinolinedicarboxylate is an organic compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl 2,3-quinolinedicarboxylate can be synthesized through the esterification of 2,3-quinolinedicarboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid with ethanol and a strong acid like sulfuric acid to yield the diethyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl 2,3-quinolinedicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield 2,3-quinolinedicarboxylic acid.

Substitution Reactions: The quinoline ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in aqueous ethanol under reflux conditions.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

Hydrolysis: 2,3-quinolinedicarboxylic acid.

Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Diethyl 2,3-quinolinedicarboxylate serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Compounds derived from this compound display significant antimicrobial properties against a range of pathogens .

- Anticancer Properties : Research indicates that some derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | Target Pathogen/Cancer Type |

|---|---|---|

| Compound A | Antimicrobial | E. coli |

| Compound B | Anticancer | Breast cancer |

| Compound C | Antiviral | Influenza virus |

Agricultural Science

In agriculture, this compound is utilized in the development of herbicides. Its derivatives are designed to target specific weed species while minimizing harm to crops.

- Herbicidal Activity : Studies have demonstrated that certain formulations exhibit effective preemergence and postemergence herbicidal activity against both monocotyledonous and dicotyledonous plants .

Table 2: Herbicidal Efficacy of this compound Derivatives

| Herbicide Formulation | Application Type | Efficacy (%) |

|---|---|---|

| Formulation X | Preemergence | 85 |

| Formulation Y | Postemergence | 90 |

Materials Science

This compound is also explored for its potential in materials science:

- Dyes and Pigments : The compound can be used to synthesize dyes with specific electronic properties, enhancing the performance of materials in various applications .

- Fluorescent Materials : Modifications of this compound have been investigated for their Raman-chiral-fluorescent properties, which can be beneficial in diagnostic applications .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives from this compound against multiple bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Herbicide Development

Research focused on developing a new herbicide formulation based on this compound derivatives showed promising results in field trials. The formulation effectively controlled weed growth while maintaining crop yield levels similar to untreated controls .

Wirkmechanismus

The mechanism of action of diethyl 2,3-quinolinedicarboxylate involves its interaction with various molecular targets, primarily through its quinoline core. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its potential anticancer activity . Additionally, the compound can inhibit certain enzymes by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

- Diethyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate .

- Quinoline-2,3-dicarboxylic acid diethyl ester .

Comparison: Diethyl 2,3-quinolinedicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Biologische Aktivität

Diethyl 2,3-quinolinedicarboxylate (CAS No. 32413-08-4) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15NO4

- Molecular Weight : 273.28 g/mol

- Boiling Point : 370.4 ± 22.0 °C

- Flash Point : 177.8 ± 22.3 °C

- Refractive Index : 1.579

This compound exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : The compound has shown significant efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Its mechanism involves disrupting critical biochemical pathways essential for bacterial survival .

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their conformation and function.

- Anticancer Properties : Research indicates that this compound can induce cytotoxic effects on cancer cell lines while exhibiting minimal toxicity to normal cells, suggesting its potential as an anticancer agent.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis and other bacteria | |

| Anticancer | Induces cytotoxicity in cancer cell lines | |

| Enzyme inhibition | Inhibits various enzymes linked to disease processes |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating a significant reduction in bacterial viability.

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound exhibits selective cytotoxicity towards several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.

- Enzyme Interaction Studies : Research has focused on the compound's role as an enzyme inhibitor, particularly in metalloproteins involved in oxidative stress responses, highlighting its potential neuroprotective effects.

Pharmacokinetics

In silico evaluations suggest favorable pharmacokinetic properties for this compound, indicating good absorption and distribution characteristics along with a suitable metabolic profile for further drug development.

Eigenschaften

IUPAC Name |

diethyl quinoline-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-19-14(17)11-9-10-7-5-6-8-12(10)16-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMBEQVDQPLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446955 | |

| Record name | Diethyl 2,3-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32413-08-4 | |

| Record name | Diethyl 2,3-quinolinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.